Collinomycin

Content Navigation

CAS Number

Product Name

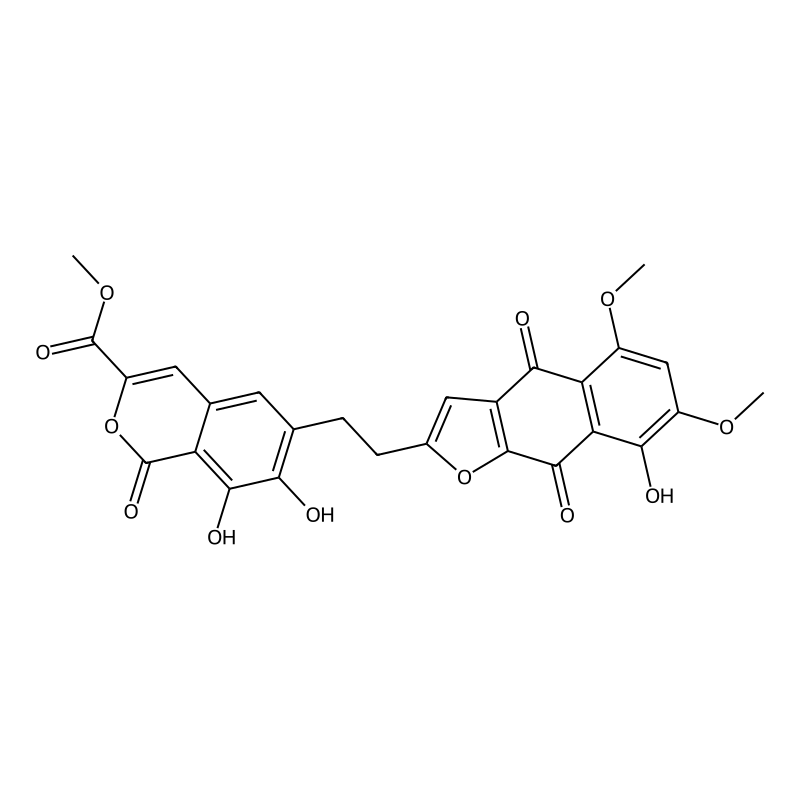

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Biosynthesis and Structural Features

Collinomycin is biosynthesized by a type II polyketide synthase (PKS) that assembles a single C26 carbon chain, which subsequently undergoes cyclization and extensive tailoring to form the mature molecule [1]. Its structure is characterized by an angular, hexacyclic framework that connects a highly oxygenated naphthazarin motif to an isocoumarin unit via an unusual bisbenzannulated [5,6]-spiroketal system [1]. This spiroketal core disrupts the planarity of the molecule and is crucial for its biological function.

The significant structural diversity within the rubromycin family, including this compound, arises from enzymatic redox modifications at specific positions on the core scaffold, such as C-3, C-3', and C-4 [1].

Figure: The biosynthetic pathway of this compound, highlighting the key role of tailoring oxidases in creating structural diversity.

Biological Activities and Research Applications

Compounds in the rubromycin family, including this compound, exhibit a range of potent bioactivities, making them subjects of interest for drug discovery.

| Activity Type | Reported Effects and Applications |

|---|---|

| Antimicrobial | Active against Gram-positive bacteria; shows activity against vancomycin-resistant enterococci [1] [2]. |

| Anticancer | Exhibits cytotoxic effects against various cancer cell lines [1]. |

| Enzyme Inhibition | Known to inhibit certain enzymes, such as reverse transcriptase and telomerase [1]. |

This compound (also referred to as α-rubromycin) and the closely related β-rubromycin have been used as chemical tools to study biological processes. One study used β-rubromycin in a chemical genetic approach to investigate morphological development in the plant pathogen Phytophthora infestans [3]. The experimental workflow is summarized below:

Figure: Experimental workflow of a chemical genetics study using β-rubromycin to probe a RIO kinase-like protein's role in oomycete development [3].

This study found that β-rubromycin specifically inhibited cyst germination with an IC₅₀ of 19.8 μg/L, and it did not affect earlier life stages like zoospore release or cyst formation [3]. This selective inhibition helped reveal that a RIO kinase-like gene is involved in this developmental stage.

Research Protocols and Methodologies

While the search results do not contain a full, step-by-step protocol for this compound research, they highlight key methodological considerations based on the practices used for rubromycin-type compounds.

- Isolation and Purification: Rubromycins are typically isolated from actinomycete culture broths using organic solvent extraction (e.g., ethyl acetate) followed by chromatographic purification such as open-column chromatography on silica gel (Wakogel C-200) and reversed-phase columns (Inertsil ODS-3) [1] [3].

- Structural Elucidation: The structure of this compound was determined using spectroscopic techniques including Electrospray Ionization Mass Spectrometry (ESI-MS), 1H-Nuclear Magnetic Resonance (NMR), and 13C-NMR [3].

- Solubility Consideration: A significant challenge in working with these compounds is their poor solubility in common organic solvents. Chemical derivation through acetylation or methylation is often employed to increase solubility for analysis [1].

References

Collinomycin discovery and origin

Origin and Historical Context

Collinomycin is a complex polyketide antibiotic first identified in the early 1950s. The table below summarizes its core characteristics.

| Property | Description |

|---|---|

| Producing Organism | Streptomyces collinus [1] [2] |

| First Reported | 1953 by Brockmann and Renneberg [1] [2] |

| Molecular Formula | C₂₇H₂₀O₁₂ [1] |

| Molecular Weight | 536.4 g/mol [1] |

| Structural Family | Rubromycin family; characterized by a bisbenzannulated [5,6]-spiroketal system [3] [4] |

| CAS Number | 27267-69-2 [1] |

A well-studied producer strain is Streptomyces collinus Tü 365, isolated from soil in Guinea in 1972 [1]. Genomic studies show this strain has enormous biosynthetic potential, with approximately 14% of its genome dedicated to secondary metabolite biosynthesis [1].

Chemical Structure and Biosynthesis

This compound, also known as α-rubromycin, is part of the rubromycin family of aromatic polyketides [3] [1]. These compounds are derived from a single C₂₆ polyketide chain and are characterized by an unusual bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin moiety to an isocoumarin unit [3].

The biosynthetic gene cluster (BGC) for this compound is housed in the genome of Streptomyces collinus [5]. The cluster spans 32,634 nucleotides and contains multiple genes, including those encoding polyketide synthase (PKS) components and tailoring enzymes [5]. The following diagram outlines the key genes within this cluster.

The this compound BGC includes PKS genes and tailoring enzymes. Gene order is representative; not all genes are shown. Type II polyketide synthase (PKS) systems typically involve iterative use of ketosynthase (KS), chain-length factor (CLF), and acyl carrier protein (ACP) components to assemble the polyketide backbone [5] [1]. This is followed by reactions catalyzed by cyclases, oxygenases, and methyltransferases to form the final complex structure [1].

Production and Fermentation

This compound can be obtained through fermentation of the native Streptomyces collinus strain or via heterologous expression. Key parameters for fermentation optimization are summarized below.

| Parameter | Optimal Conditions / Factors | Impact on Yield |

|---|---|---|

| Temperature | 28-30°C [1] | Critical for growth & polyketide biosynthesis; extremes are inhibitory [1] |

| pH | 6.0 - 7.0 [1] | Initial pH significantly influences growth & secondary metabolism [1] |

| Carbon Sources | Glucose, soluble starch, glycerol [6] [1] | Effective substrates for growth & antibiotic production [1] |

| Nitrogen Sources | Peptone, yeast extract [6] [1] | Organic nitrogen sources significantly influence production [1] |

| Aeration | Adequate oxygen supply [1] | Essential for polyketide biosynthesis; excessive aeration can cause oxidative stress [1] |

| Fermentation Duration | 5-10 days [6] [1] | Secondary metabolite production typically occurs during stationary phase [1] |

| Trace Elements | Calcium carbonate, magnesium sulfate [1] | Inclusion of specific minerals & cofactors can enhance biosynthetic pathway activity [1] |

Optimization Strategies:

- Systematic Approach: Use response surface methodology (RSM) to efficiently evaluate multiple variables (e.g., carbon/nitrogen sources, trace elements) and identify optimal conditions [1].

- Strain Activation: Co-culturing with mycolic acid-containing bacteria (MACB) can activate silent BGCs in streptomycetes, potentially inducing production of novel metabolites [6].

- Scale-Up: Carefully control mixing efficiency, heat transfer, and oxygen mass transfer when transitioning from lab to production scale [1].

Biological Activity and Mechanism

This compound exhibits significant antimicrobial activity. Its spiroketal core is a key pharmacophore responsible for its biological effects [3] [1].

| Activity | Reported Effects and Potency |

|---|---|

| Antimicrobial | Active against various pathogenic microorganisms [1]. A related compound, β-rubromycin, inhibited cyst germination in the oomycete Phytophthora infestans with an IC₅₀ of 19.8 μg/L [4]. |

| Enzyme Inhibition | Rubromycins are known for their enzyme inhibition activity, which is often linked to the naphthazarin moiety that can interact with enzyme active sites [3]. |

Research on the rubromycin family suggests potential for anticancer and enzyme inhibition activity, though specific data for this compound in these areas requires further investigation [3].

Activation of Silent Gene Clusters

A major challenge in natural product discovery is that many BGCs remain "silent" under standard lab conditions. Co-culture is an effective strategy to activate these clusters.

Experimental workflow for activating secondary metabolism in Streptomyces via co-culture with mycolic acid-containing bacteria (MACB). Adapted from [6].

Key Findings from Co-culture Studies:

- Broad Activation: Co-culturing 44 red soil-derived streptomycetes with four different MACB strains induced changes in metabolite profiles in 35-40 of them. Between 12-14 streptomycetes produced "new" metabolites not detected in pure cultures [6].

- Mechanism Insight: In a case study, activation most likely relied on direct physical contact between the living bacteria, as a non-contact co-culture system did not yield the same inducing effect [6].

Research Applications and Future Directions

This compound and the rubromycin family remain of significant interest due to their complex structures and potent bioactivities.

- Chemical Genetics: β-rubromycin was used in a chemical genetic approach to identify a RIO kinase-like protein involved in morphological development in the plant pathogen Phytophthora infestans, suggesting its utility as a tool for probing biological pathways [4].

- Drug Discovery: The unique spiroketal scaffold presents opportunities for development of novel therapeutics [3]. Future work should focus on:

- Detailed elucidation of its biosynthetic pathway through genetic and biochemical studies [5] [1].

- Applying advanced metabolic engineering and synthetic biology strategies to improve titers and create novel analogs [1].

- Further investigation into its full spectrum of biological activities and molecular targets.

References

- 1. Buy this compound | 27267-69-2 | >98% [smolecule.com]

- 2. Streptomyces Roseosporus - an overview [sciencedirect.com]

- 3. Isolation, biosynthesis, and biological activity of ... [sciencedirect.com]

- 4. Chemical genetic approach using β-rubromycin reveals that a RIO... [nature.com]

- 5. BGC0000266 - MIBiG [mibig.secondarymetabolites.org]

- 6. Activation of Secondary Metabolism in Red Soil-Derived ... [pmc.ncbi.nlm.nih.gov]

Biodiversity of Killer Activity in Environmental Yeasts

Research on yeasts isolated from the Brazilian rainforest provides a key example of how biodiversity screening can identify toxin-producing microorganisms with activity against medically relevant strains.

The following table summarizes the prevalence of killer activity found in this study [1]:

| Microbial Group | Strains Tested | Percentage with Killer Activity |

|---|---|---|

| Ascomycetes | 438 cultures | 26% |

| Basidiomycetes | 438 cultures | 56% |

| Yeast-like cultures | 438 cultures | 42% |

Promising toxin producers identified in this study included Pseudozyma antarctica, Trichosporon asteroides, and Geotrichum klebahnii, which showed the broadest activity spectra [1]. The killer phenotypes in several key species were stable and not cured by plasmid elimination, suggesting the genetic determinants are chromosomally integrated [1].

Experimental Protocol for High-Density Yeast Cultivation

Achieving high cell densities is often mandatory for intensifying the biosynthesis rate of a target product. The following is a detailed methodology for a fed-batch cultivation of Kluyveromyces marxianus, optimized for the production of metabolites like the fragrance 2-phenylethanol (2-PE) [2].

1. Growth Medium Optimization:

- Synthetic Media: Use a defined synthetic medium instead of a complex "rich" medium for better control and reproducibility [2].

- Macronutrient Ratio: Optimize the media composition to a Carbon/Nitrogen/Phosphorus (C:N:P) ratio of 1:0.07:0.011 [2].

- Nitrogen Source: Urea is recommended over ammonium sulfate. Urea metabolism is proton-neutral, preventing media acidification, whereas ammonium sulfate metabolism releases protons and leads to sulfate accumulation and a pH drop [2].

2. Fed-Batch Process Control:

- Control Algorithm: Apply a Model Predictive Control (MPC) algorithm to maintain the yeast growth and nutrient feeding rates at specific values. This minimizes the biosynthesis of by-products like ethanol, acetate, and glycerol [2].

- Cultivation Scale: Perform the cultivation in a laboratory-scale bioreactor (e.g., 5 L) [2].

3. Metabolite Biosynthesis Induction:

- Target Product: To induce the biosynthesis of 2-Phenylethanol (2-PE), utilize the Ehrlich pathway by providing phenylalanine as a precursor [2].

- Productivity Metrics: Under optimized high-cell-density conditions, a biosynthesis rate of 0.372 g·L⁻¹·h⁻¹ with a yield of 74% from 2-phenylalanine can be achieved [2].

Visualizing the Experimental Workflow

The workflow for the high-density cultivation and metabolite production experiment can be visualized as a directed graph. The following DOT script models this process.

Experimental workflow for high-density yeast cultivation and metabolite production.

Research Alternatives and Strategies

Given the lack of direct data on Collinomyces, the following strategies from the literature may be useful for your research:

- Explore Interspecies Hybridization: One study demonstrated that generating synthetic hybrids by crossing different Saccharomyces species can successfully combine industrially relevant traits like xylose consumption and stress tolerance, sometimes even exhibiting hybrid vigor [3]. This approach could be leveraged to enhance desired properties in other microbial systems.

- Leverage Biodiversity Screening: The discovery of killer activity in previously unreported species from the Brazilian rainforest underscores the value of screening diverse environmental isolates [1]. This approach can uncover novel metabolic capabilities and bioactivities.

- Focus on Established Model Organisms: Much of the foundational knowledge in bacterial specialized metabolism and development comes from studies of model species like Streptomyces coelicolor [4]. If your research on Collinomyces does not advance, pivoting to a well-characterized model system could be a productive alternative.

References

- 1. Biodiversity of killer activity in yeasts isolated from the ... [pubmed.ncbi.nlm.nih.gov]

- 2. Optimization of Synthetic Media Composition for ... [mdpi.com]

- 3. Hybridization and adaptive evolution of diverse ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Best of Both Worlds—Streptomyces coelicolor and ... [pmc.ncbi.nlm.nih.gov]

Collinomycin basic research overview

Collinomycin: Core Identification

The table below summarizes the basic identifying information available for this compound.

| Property | Description |

|---|---|

| Producer Organism | Streptomyces collinus [1] |

| Antibiotic Class | Not specified in available data |

| Color | Yellow [2] |

| Initial Discovery | 1953 [2] |

A 2001 study on a genetically engineered strain of Streptomyces collinus resulted in the production of a new antibiotic named collinone, which is an angular polyketide with a benz[a]naphthacene ring system [3]. It is crucial to note that collinone and this compound are distinct compounds, though they originate from the same bacterial species [3] [1].

Modern Research Context and Methods

While direct data on this compound is scarce, current research on discovering and characterizing novel antibiotics from Streptomyces can provide a framework for the methodologies that would be applied today. The following workflow generalizes the modern approach to investigating bacterial secondary metabolites, which would be relevant for any renewed study of this compound.

Modern antibiotic discovery workflow from Streptomyces

Key aspects of this modern research paradigm include:

- Genome Mining: Sequencing the genome of the producer strain (e.g., Streptomyces collinus for this compound) allows researchers to identify Biosynthetic Gene Clusters (BGCs) using tools like antiSMASH [4]. These BGCs are blueprints for the enzymes that assemble the antibiotic.

- Activation of Silent BGCs: Many potential antibiotic BGCs are "silent" and not expressed under standard lab conditions. Strategies like co-culturing with other bacteria (such as mycolic acid-containing bacteria) can trigger the production of new metabolites that are otherwise not detected [5].

- Structure Elucidation: After isolation, the pure compound's structure is determined using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) [5].

References

- 1. Streptomyces Roseosporus - an overview [sciencedirect.com]

- 2. , ein gelbes Antibiotikum aus Actinomyceten this compound [link.springer.com]

- 3. Collinone, a New Recombinant Angular Polyketide Antibiotic Made by... [jstage.jst.go.jp]

- 4. Investigation on taxonomy, secondary metabolites and ... [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Secondary Metabolism in Red Soil-Derived ... [pmc.ncbi.nlm.nih.gov]

Collinomycin preliminary investigation

Chemical and Historical Background

Collinomycin was first reported in 1953 as a yellow antibiotic produced by actinomycetes [1]. Subsequent research has redefined it as part of the rubromycin family.

- Taxonomy and Production: The original this compound was identified from Streptomyces collinus [2]. A strain of Streptomyces massasporeus (strain no. 750) was also found to produce β-rubromycin, a closely related compound [3].

- Relationship to Rubromycins: this compound is now understood to be identical to α-rubromycin [3]. The rubromycin family includes several closely related compounds like β-rubromycin and γ-rubromycin, which share a similar 5,6-bisbenzannulated spiroketal core structure but differ in their oxidation states and functional groups [3].

The diagram below illustrates the logical relationship between this compound and the rubromycin family, which is crucial for understanding subsequent research and data.

Relationship between this compound and the Rubromycin Family

Biological Activity of Rubromycins

Since this compound data is sparse, the activities of its well-characterized analogues, particularly β-rubromycin, provide the most relevant insights. The following table summarizes the key bioactivities documented in recent literature.

| Compound | Documented Bioactivity | Experimental Organism/Cell Line | Key Findings/Mechanism |

|---|---|---|---|

| β-Rubromycin | Inhibits cyst germination [3] | Phytophthora infestans, Pythium aphanidermatum (oomycetes) [3] | IC₅₀ = 19.8 μg/L; blocks life-stage transition in plant pathogens [3]. |

| Antibacterial activity [4] | Gram-positive bacteria [4] | Exhibited "strong antibacterial activities" [4]. | |

| Modulates kinase signaling [3] | Phytophthora infestans [3] | Upregulated a RIO kinase-like gene (PITG_04584) by 60-fold [3]. | |

| Anthracimycin (Isolated alongside β-rubromycin) [4] | Antibacterial activity [4] | Gram-positive bacteria [4] | MIC values ranged from 0.125 to 16 μg/mL [4]. |

Modern Experimental Protocols for Investigation

Given the "silent" nature of many biosynthetic gene clusters (BGCs) in Streptomyces, activating them is key to discovering and producing novel metabolites.

Protocol 1: Activation via Bacterial Co-culture

Microbial co-culture mimics natural ecological interactions and can activate silent BGCs. The following workflow outlines a standardized method for co-culture and metabolite analysis.

Workflow for Metabolite Activation via Co-culture

- Strains and Media: Use YGGS medium (Glucose 5.0 g, Soluble Starch 20.0 g, Glycerin 20.0 g, Yeast Extract 3.0 g per liter, pH 7.2) for co-culture fermentation [5].

- Inoculation and Fermentation: Inoculate 250 mL shake flasks containing 100 mL of YGGS medium with 3 mL of Streptomyces seed culture and 1 mL of MACB seed culture [5]. Ferment at 28°C, 220 rpm for 7 days [5]. Always include pure culture controls.

- Metabolite Extraction: Extract the whole culture broth three times with an equal volume of ethyl acetate. Combine the organic layers and concentrate in vacuo to dryness [5].

- Analysis:

- HPLC: Use a C18 column with a methanol/water gradient. Monitor at 220, 254, and 300 nm [5].

- High-Resolution Mass Spectrometry (HRMS): Use UHPLC-HRMS to obtain accurate molecular weights [5].

- Structure Elucidation: Compare MWs and UV spectra with databases. Perform NMR spectroscopy for novel compounds [5].

- Bioactivity Testing: Use agar-well diffusion assays against Gram-positive (e.g., Micrococcus luteus), Gram-negative bacteria, and fungi. Measure inhibition zones [5].

Protocol 2: Genome Mining and OSMAC Approach

Leveraging genomic data and varying culture conditions is a powerful strategy.

- Genome Sequencing and BGC Analysis: Use Nanopore or other long-read sequencing platforms for high-quality genome assembly [4]. Analyze the genome with the antiSMASH software to identify secondary metabolite BGCs [4].

- OSMAC (One Strain Many Compounds): Alter cultivation parameters such as media composition, temperature, and aeration to activate different BGCs [4].

Research Recommendations and Future Directions

- Focus on the Rubromycin Family: Future literature and experimental work should use "α-rubromycin" as the primary search term and reference point.

- Explore Co-culture Partners: Mycolic Acid-containing Bacteria (MACB) are particularly effective. One study showed that co-culture with MACB induced new metabolites in 12-14 out of 44 tested streptomycetes [5].

- Investigate the Biosynthetic Pathway: The gene cluster for rubromycins is a promising target for engineering or heterologous expression to improve yields.

- Mechanistic Studies: For bioactive compounds like β-rubromycin, further work is needed to identify its specific molecular target in pathogenic oomycetes and bacteria.

References

- 1. , ein gelbes Antibiotikum aus Actinomyceten this compound [link.springer.com]

- 2. Streptomyces Roseosporus - an overview [sciencedirect.com]

- 3. Chemical genetic approach using β-rubromycin reveals ... [nature.com]

- 4. Investigation on taxonomy, secondary metabolites and ... [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Secondary Metabolism in Red Soil-Derived ... [pmc.ncbi.nlm.nih.gov]

Biosynthetic Gene Cluster (BGC)

The production of collinomycin in Streptomyces collinus is directed by a specific biosynthetic gene cluster (BGC). The MIBiG repository accession for this cluster is BGC0000266 [1]. This cluster contains numerous genes encoding for polyketide synthases, cyclases, oxidoreductases, and tailoring enzymes that work together to construct the complex this compound molecule [1].

Key genes within this cluster include rubA, rubB, and rubC (ketosynthase subunits and an acyl carrier protein), as well as various other rub genes believed to be involved in tailoring the core polyketide chain [1].

Experimental Protocols for Isolation and Characterization

Isolation from Microbial Cultures

The standard protocol for isolating rubromycin-type compounds like this compound involves fermentation, extraction, and purification [2] [3].

General workflow for the isolation and identification of this compound from a microbial culture [2] [3].

- Fermentation Optimization: To enhance yield, systematically optimize parameters such as carbon/nitrogen sources, temperature (typically 28-30°C), pH (6-7), and aeration. Trace elements can be critical for high production [2] [3].

- Extraction & Purification: The culture broth is extracted with ethyl acetate and concentrated. The crude extract is purified using a series of chromatographic steps, including normal-phase (e.g., silica gel) and reverse-phase (ODS) columns [3].

- Identification & Characterization: Final identification relies on spectroscopic techniques. Key data includes:

Genome Mining for BGC Discovery

An alternative approach to discovering producers of this compound or similar compounds is through genome mining, which is particularly useful for identifying novel or silent BGCs.

Workflow for identifying this compound production potential in actinomycetes via genome mining [1] [4] [5].

- Genome Sequencing & Analysis: Obtain a high-quality genome sequence of the isolate [4].

- BGC Prediction: Use the antiSMASH software to identify and annotate secondary metabolite BGCs within the genome [4].

- Comparative Analysis: Compare the predicted BGCs against reference databases like MIBiG to identify known clusters, such as the this compound BGC [1] [4].

- Cluster Activation: If the BGC is silent (not expressed under standard conditions), employ activation strategies such as co-culture with other microorganisms (e.g., mycolic acid-containing bacteria) or heterologous expression in a model host like Streptomyces coelicolor [6] [5].

Biological Activity Assessment

Rubromycins, including this compound, exhibit a range of notable biological activities, making them interesting for drug discovery [6].

| Activity Type | Experimental Model/Assay | Key Finding/Result |

|---|---|---|

| Antimicrobial | Screening against Gram-positive bacteria and oomycete pathogens [4] [3] | β-Rubromycin (a derivative) showed strong activity against Gram-positive bacteria (MIC values as low as 0.125 μg/mL) and inhibited cyst germination in Phytophthora infestans (IC₅₀ = 19.8 μg/L) [4] [3]. |

| Anticancer | Cytotoxicity assays [6] | α- and β-Rubromycin are noted for their anticancer properties [6]. |

| Enzyme Inhibition | Target-based biochemical assays [6] | The rubromycin family is known to inhibit specific enzymes, which is a major area of interest for their biological activity [6]. |

Conclusion

References

- 1. BGC0000266 - MIBiG [mibig.secondarymetabolites.org]

- 2. Buy this compound | 27267-69-2 | >98% [smolecule.com]

- 3. Chemical genetic approach using β-rubromycin reveals ... [nature.com]

- 4. Investigation on taxonomy, secondary metabolites and ... [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Secondary Metabolism in Red Soil-Derived ... [pmc.ncbi.nlm.nih.gov]

- 6. Isolation, biosynthesis, and biological activity of ... [pmc.ncbi.nlm.nih.gov]

The Rubromycin Family and Biosynthesis

Collinomycin is part of the rubromycin family of aromatic polyketides [1] [2]. These compounds are derived from a single C26 polyketide chain and are characterized by an unusual bisbenzannulated [5,6]-spiroketal system [1].

The structural diversity within this family arises from tailoring steps, particularly enzymatic redox reactions, that modify the oxidation states of the core structure [1]. This compound has been referred to as α-rubromycin in later literature [3] [1]. The diagram below outlines the relationship within the rubromycin family.

Biological Activity of Related Compounds

While direct data on this compound is sparse, its structural analogs, particularly β-rubromycin and γ-rubromycin, have been more extensively studied and show significant bioactivity [3] [1] [4]. The following table compares the activities of key rubromycins.

| Compound | Reported Bioactivities | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| β-Rubromycin | Antimicrobial, Anticancer, Enzyme Inhibition [1] | C₂₇H₂₀O₁₂ [1] | 536.4450 [1] |

| γ-Rubromycin | Antimicrobial, Anticancer, Enzyme Inhibition [1] | C₂₆H₁₈O₁₂ [1] | 522.4180 [1] |

| Heliquinomycin | Antimicrobial, Anticancer, Enzyme Inhibition [1] | C₃₃H₃₀O₁₇ [1] | 698.5860 [1] |

One study identified β-rubromycin as a potent, stage-specific inhibitor of cyst germination in the oomycete plant pathogen Phytophthora infestans (IC₅₀ = 19.8 μg/L), with further genetic analysis suggesting it acts by stimulating the expression of a RIO kinase-like gene involved in development [3].

Research and Development Insights

Research on complex natural products like this compound involves specific methodologies. Genetic engineering of the biosynthetic pathway in Streptomyces has been used to produce novel analogues such as collinone, which also shows antibacterial activity [2].

For researchers, key steps in the isolation and identification process from actinomycetes are shown below.

Research Recommendations

- Explore Broader Literature: Search for scientific literature on "α-rubromycin" and the broader "rubromycin" family, as these terms may yield more current research than "this compound".

- Leverage Genomic Data: Utilize genome mining to identify biosynthetic gene clusters (BGCs) in actinomycetes that are homologous to the known rubromycin BGC, which can help discover new derivatives [1] [4].

- Apply OSMAC Approach: Use "One Strain Many Compounds" (OSMAC) strategies by varying cultivation conditions (media, temperature, aeration) to potentially activate silent gene clusters and induce the production of rubromycin-type compounds [4].

References

- 1. Isolation, biosynthesis, and biological activity of ... [pmc.ncbi.nlm.nih.gov]

- 2. Collinone, a New Recombinant Angular Polyketide Antibiotic Made by... [jstage.jst.go.jp]

- 3. Chemical genetic approach using β-rubromycin reveals ... [pmc.ncbi.nlm.nih.gov]

- 4. Investigation on taxonomy, secondary metabolites and ... [pmc.ncbi.nlm.nih.gov]

Collinomycin (α-Rubromycin) at a Glance

The table below summarizes the core technical data available for collinomycin, a compound belonging to the rubromycin family of aromatic polyketides.

| Property | Description |

|---|---|

| IUPAC Name | methyl 7,8-dihydroxy-6-[2-(8-hydroxy-5,7-dimethoxy-4,9-dioxobenzo[f][1]benzofuran-2-yl)ethyl]-1-oxoisochromene-3-carboxylate [1] |

| Molecular Formula | C₂₇H₂₀O₁₂ [1] |

| Molecular Weight | 536.4 g/mol [1] |

| CAS Registry No. | 27267-69-2 [1] |

| Chemical Family | Pentangular polyphenol; Aromatic polyketide of the rubromycin group [2] |

| Producing Organism | Streptomyces collinus (e.g., strain Tü 365) [1] |

| Key Structural Feature | A unique bisbenzannulated [5,6]-spiroketal system connecting a naphthazarin motif to an isocoumarin unit [2] |

| Reported Bioactivities | Antimicrobial, anticancer, and enzyme inhibition activities [2] [1] |

Production and Biosynthesis

The production of this compound involves both natural extraction and targeted fermentation.

- Natural Producer: The primary source is the soil-dwelling actinomycete, Streptomyces collinus. Strain Tü 365 is one of the most well-characterized producers, with a genome dedicated to diverse secondary metabolites [1].

- Biosynthetic Class: It is synthesized by a type II polyketide synthase (PKS) system, which is typical for complex aromatic polyketides in actinomycetes [1]. The intriguing spiroketal formation is mediated by tailoring oxidases [2].

- Fermentation Optimization: Key parameters for maximizing yield through fermentation have been identified [1]:

- Temperature: Optimal growth and production typically occur between 28-30°C.

- pH: Initial pH values between 6-7 are generally optimal.

- Nutrients: Systematic evaluation of carbon (e.g., glucose, starch, glycerol) and nitrogen sources (e.g., peptone, yeast extract) is critical.

- Methodology: Response surface methodology is an effective statistical approach for optimizing these multiple variables simultaneously [1].

Biological Activity and Research Context

This compound is noted for its diverse biological activities, which are shared across the rubromycin family.

- Broad Bioactivity Profile: Like other rubromycins, this compound has been reported to exhibit antimicrobial, anticancer, and enzyme inhibition properties [2].

- Research on β-Rubromycin: Much of the recent functional research in the rubromycin family has focused on β-rubromycin, a closely related compound. For instance, one study used a chemical genetic approach with β-rubromycin and found it to be a potent inhibitor of cyst germination in the oomycete pathogens Phytophthora infestans and Pythium aphanidermatum (IC₅₀ = 19.8 μg/L). The study further revealed that β-rubromycin stimulated the expression of a RIO kinase-like gene involved in morphological development [3]. This suggests a potential mode of action that may be relevant to understanding the broader rubromycin family.

Recent Breakthrough: A New Antibiotic Discovery

While researching this compound, a highly relevant and recent discovery was identified. Scientists have found a powerful new antibiotic, pre-methylenomycin C lactone, which was "hiding in plain sight" as a biosynthetic intermediate in the pathway that produces the known antibiotic methylenomycin A in Streptomyces coelicolor [4] [5] [6].

The following diagram illustrates the key relationship in this discovery:

Relationship between the bacterium, the potent intermediate, and the final antibiotic product.

This discovery is significant because [4] [5] [6]:

- Superior Potency: The intermediate, pre-methylenomycin C lactone, is over 100 times more active against a range of Gram-positive bacteria than the final product, methylenomycin A.

- Activity Against Superbugs: It is highly effective against drug-resistant pathogens like MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus).

- Resistance Profile: Encouragingly, no bacterial resistance to this compound was detected in laboratory conditions that typically lead to resistance against the last-resort antibiotic vancomycin.

- New Discovery Paradigm: This finding highlights that probing biosynthetic intermediates, rather than just final products, is a promising new strategy for antibiotic discovery.

How to Proceed with Further Research

Given that this compound itself is part of a well-studied family, the most cutting-edge research may lie in related areas. To deepen your investigation, I suggest you:

- Focus on Biosynthetic Intermediates: The discovery of pre-methylenomycin C lactone underscores the potential of investigating intermediate compounds in known pathways. This could be a fruitful approach for discovering new, potent versions of existing drug families.

- Explore Modern Activation Strategies: To access novel compounds from strains like S. collinus, consider exploring techniques like co-culture with mycolic acid-containing bacteria (MACB) [7] or other methods to "awaken" silent biosynthetic gene clusters in microbial genomes.

- Leverage Genomic Data: As demonstrated with the novel marine strain Streptomyces sediminicola, genome mining for secondary metabolite biosynthetic gene clusters is a powerful first step to guide the isolation of new bioactive compounds [8] [9].

References

- 1. Buy this compound | 27267-69-2 | >98% [smolecule.com]

- 2. Isolation, biosynthesis, and biological activity of ... [pmc.ncbi.nlm.nih.gov]

- 3. Chemical genetic approach using β-rubromycin reveals ... [nature.com]

- 4. Powerful new antibiotic that can kill superbugs discovered ... [nature.com]

- 5. Scientists find hidden antibiotic 100x stronger against ... [sciencedaily.com]

- 6. New antibiotic for drug-resistant bacteria found hiding in ... [monash.edu]

- 7. Activation of Secondary Metabolism in Red Soil-Derived ... [pmc.ncbi.nlm.nih.gov]

- 8. Investigation on taxonomy, secondary metabolites and ... [pmc.ncbi.nlm.nih.gov]

- 9. Investigation on taxonomy, secondary metabolites and ... [microbialcellfactories.biomedcentral.com]

Collinomycin laboratory synthesis protocol

Chemical Context of Collinomycin

This compound is an angular polyketide antibiotic belonging to the rubromycin family [1] [2]. Understanding its relationship to other rubromycins is key, as synthesis methods for these related compounds may offer valuable insights.

The table below summarizes key characteristics of this compound and its relatives:

| Compound Name | Structural Features | Producing Organism | Reported Bioactivities |

|---|---|---|---|

| This compound (α-Rubromycin) | Angular hexacyclic benz[a]naphthacene quinone [2] | Streptomyces collinus [3] | Antibacterial activity [3] |

| β-Rubromycin | 5,6-bisbenzannulated spiroketal; three methoxy groups [1] | Streptomyces species [1] [4] | Inhibits oomycete cyst germination; antibacterial against Gram-positive bacteria [1] [4] |

| γ-Rubromycin | Molecular weight: 522.4 [1] | - | Inhibits oomycete cyst germination (less potent than β-rubromycin) [1] |

Biosynthetic Pathway Engineering

While a full chemical synthesis protocol is not available, one study reported production of collinone, a related "recombinant angular polyketide antibiotic," through genetic engineering [2]. This approach provides a potential alternative to traditional synthesis.

Large chromosomal DNA fragments containing parts of the putative rubromycin polyketide synthase gene cluster were cloned and functionally expressed in an engineered Streptomyces coelicolor CH999 host [2]. This process led to the production of collinone and other novel metabolites not detected in the original S. collinus culture extracts [2].

Suggestions for Further Research

Given the lack of a detailed synthesis protocol in the searched literature, here are alternative approaches to find the information you need:

- Explore Specialized Databases: Search in-depth chemical synthesis databases like Reaxys or SciFinder-n. These resources often contain detailed reaction procedures not easily accessible via general web searches.

- Refine Your Search Strategy: Use specific terms like "α-rubromycin total synthesis," "rubromycin family synthetic methodology," or "angular benz[a]naphthacene quinone synthesis" to find publications dedicated to synthetic route development.

- Consult Foundational Literature: Look for older, foundational papers on the rubromycin family. Early work on the structure elucidation or initial synthetic studies might provide building blocks or retrosynthetic analysis that can be adapted.

References

- 1. Chemical genetic approach using β-rubromycin reveals ... [nature.com]

- 2. Collinone, a New Recombinant Angular Polyketide Antibiotic Made by... [jstage.jst.go.jp]

- 3. Streptomyces Roseosporus - an overview [sciencedirect.com]

- 4. Investigation on taxonomy, secondary metabolites and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Collinomycin Research

Introduction and Historical Context

Collinomycin, first described in 1953, represents an early discovered member of the rubromycin family of aromatic polyketides produced by actinomycetes [1]. Originally isolated from Streptomyces collinus, this compound was characterized as a yellow antibiotic with potential biological activities [1] [2]. Modern research has revealed that this compound was subsequently renamed α-rubromycin as part of a broader family of structurally related compounds that include β-rubromycin, γ-rubromycin, and other derivatives [3]. The rubromycin family is characterized by an unusual bisbenzannulated [5,6]-spiroketal system derived from a single C26 polyketide chain, connecting a highly oxygenated naphthazarin motif to an isocoumarin unit [4]. This complex architecture not only makes these compounds chemically intriguing but also responsible for their diverse biological activities.

The structural complexity of rubromycins has drawn considerable attention from chemists and biologists alike, particularly due to their promising pharmacological activities and biosynthetically elusive pathways [4]. The rubromycin family has demonstrated a range of biological properties including antimicrobial, anticancer, and enzyme inhibition activities, making them valuable lead compounds for drug development [4]. Recent advances in genomic mining and analytical techniques have revitalized interest in these natural products, revealing new potential applications and mechanisms of action that underscore their continued relevance in modern drug discovery efforts.

Table 1: Comparative Overview of Key Rubromycin Family Compounds

| Compound | Molecular Weight (Da) | Producing Organism | Key Structural Features | First Reported |

|---|---|---|---|---|

| This compound (α-rubromycin) | 536.1 | Streptomyces collinus | 5,6-bisbenzannulated spiroketal system | 1953 [1] |

| β-rubromycin | 536.4 | Streptomyces sp. | 5,6-bisbenzannulated spiroketal with three methoxy groups | 2020 [3] |

| γ-rubromycin | 522.4 | Streptomyces sp. | Variant oxidation states at multiple positions | 2014 [3] |

| Collinone | N/A | Engineered Streptomyces | Angular hexacyclic compound with anthracenetetrone moiety | 2001 [5] |

Bioactivity and Quantitative Data

Antimicrobial Activities

Recent studies have demonstrated that β-rubromycin exhibits significant antibacterial activity against Gram-positive bacteria. In particular, research on the novel marine strain Streptomyces sediminicola SCSIO 75703T isolated from marine sediments in the Pearl River Estuary revealed that β-rubromycin showed strong antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.125 to 16 μg/mL against various Gram-positive pathogens [6] [7]. This potent activity positions β-rubromycin and its related compounds including this compound as promising candidates for addressing the growing concern of antibiotic-resistant Gram-positive infections.

The antimicrobial spectrum of rubromycins appears to be particularly notable against difficult-to-treat pathogens. β-rubromycin has demonstrated efficacy against vancomycin-resistant enterococci, highlighting its potential in addressing multidrug-resistant bacterial infections [5]. Additionally, related angular polyketides like collinone, which shares biosynthetic pathways with rubromycins, have shown specific antibacterial activity against these resistant pathogens, though they did not exhibit significant antifungal or antiviral activities [5]. This selective antimicrobial profile suggests that this compound and its derivatives may have specialized molecular targets in Gram-positive bacteria, which could be exploited for targeted antimicrobial therapy.

Anti-Oomycete and Other Biological Activities

Beyond their antibacterial properties, rubromycins have demonstrated specific inhibitory effects against oomycete pathogens. In a 2020 study, β-rubromycin was found to inhibit cyst germination in Phytophthora infestans, the causal agent of late blight in potatoes and tomatoes, with an impressive IC50 value of 19.8 μg/L [3]. Importantly, the compound exhibited a specific developmental effect by blocking cyst germination without inhibiting other life stages such as sporangium formation, zoospore release, cyst formation, or appressorium formation [3]. This stage-specific activity suggests that β-rubromycin may target molecular pathways uniquely involved in developmental transitions of oomycetes.

Further research revealed that β-rubromycin also inhibits the germination of cysts and oospores in Pythium aphanidermatum, another economically important oomycete pathogen with a broad host range [3]. This broader activity against multiple oomycete species indicates that the mechanism of action of rubromycins may target conserved pathways in these destructive plant pathogens. The ability to specifically block infection-related development without affecting overall microbial growth presents a valuable approach for crop protection, potentially reducing the environmental impact of agricultural disease management.

Table 2: Quantitative Bioactivity Data for Rubromycin Compounds

| Biological Activity | Test System | Potency | Reference |

|---|---|---|---|

| Anti-oomycete | Phytophthora infestans cyst germination | IC50 = 19.8 μg/L | [3] |

| Antibacterial (Gram-positive) | Various Gram-positive bacteria | MIC = 0.125-16 μg/mL | [6] [7] |

| Antibacterial | Vancomycin-resistant enterococci | Significant activity | [5] |

| Enzyme inhibition | Telomerase | Potent inhibition | [4] |

Experimental Protocols

Compound Isolation and Purification

The isolation of this compound (β-rubromycin) from producing strains follows a systematic extraction and purification protocol that has been optimized for maximum yield and purity. For laboratory-scale production, Streptomyces sp. no. 750 (closely related to Streptomyces massasporeus strain NBRC 12796) is cultivated in a specially formulated culture medium E containing Pridham-Gottlieb trace elements, which has been shown to enhance the production of the target compound [3]. The culture is typically grown in liquid medium at 30°C for 5 days with continuous shaking to ensure adequate aeration and metabolic activity. The critical extraction step involves incubating the culture broth with an equal volume of acetone (50% final concentration) at 4°C overnight, followed by centrifugation to obtain cell-free extracts containing the active compounds [3].

For larger scale purification, the process begins with 76.4 liters of culture supernatant, which is extracted with ethyl acetate followed by evaporation to obtain a crude extract of approximately 10.76 grams [3]. This crude material undergoes sequential chromatography using Wakogel C-200 and Inertsil ODS-3 columns to isolate the active fraction. The target compound elutes as a single peak with a retention time of 15.380 minutes, yielding approximately 2.9 mg of red powder identified as β-rubromycin [3]. For identification and verification purposes, the purified compound is characterized by ESI-MS, 1H-NMR, and 13C-NMR spectroscopy, with key spectroscopic signatures including a molecular ion [M + H]+ at m/z 537 and specific 13C-NMR signals at δ: 40.134 (C-3′), 29.605 (C-3), 22.162 (C-4) [3].

Bioactivity Testing Protocols

3.2.1 Anti-Oomycete Activity Assay

The anti-oomycete activity of this compound derivatives is evaluated using a standardized cyst germination assay with Phytophthora infestans as the test organism. The protocol begins with the preparation of 1 × 10^3 sporangia in 40 μL of water, to which various concentrations of the test compound are added [3]. The samples are then incubated at 10°C for 18 hours to induce zoospore release and subsequent cyst formation. The inhibition of cyst germination is quantitatively assessed using microscopic examination, with the IC50 value determined through dose-response curves generated from serial dilutions of the test compound [3]. This specific assay conditions take advantage of the temperature-dependent developmental biology of Phytophthora infestans, where cool water temperatures below 12°C promote zoospore release and cyst formation.

3.2.2 Antibacterial Susceptibility Testing

For evaluation of antibacterial activity against Gram-positive bacteria, the broth microdilution method is employed to determine minimum inhibitory concentrations (MICs) [6] [7]. Bacterial strains are cultured to the mid-logarithmic growth phase and adjusted to a standardized inoculum density of approximately 5 × 10^5 CFU/mL in appropriate medium. Serial two-fold dilutions of the test compound are prepared in 96-well microtiter plates, followed by the addition of the bacterial inoculum. The plates are incubated at 37°C for 16-20 hours, after which the MIC is determined as the lowest concentration that completely inhibits visible growth [6] [7]. For quality control, reference antibiotics such as vancomycin for Gram-positive bacteria are included in each assay to ensure the reliability and reproducibility of the results.

Diagram 1: Experimental Workflow for this compound Research

Mechanistic Insights

Molecular Targets and Mechanism of Action

A significant breakthrough in understanding the mechanism of action of β-rubromycin came from a chemical genetic approach that revealed its effect on the expression of a RIO kinase-like gene (PITG_04584) in Phytophthora infestans [3]. This specific RIO kinase was found to be upregulated by 60-fold following β-rubromycin treatment, suggesting a direct involvement in the compound's inhibitory activity [3]. Genetic silencing experiments further demonstrated that PITG_04584, which lacks close non-oomycete relatives, plays critical roles in multiple developmental processes including zoosporogenesis, cyst germination, and appressorium formation in Phytophthora infestans [3]. This discovery indicates that β-rubromycin may exert its stage-specific inhibitory effects by modulating the expression or activity of this key developmental regulator.

The RIO kinase family represents a group of atypical protein kinases involved in various cellular processes including cell cycle progression, ribosomal RNA processing, and developmental regulation [3]. The absence of close homologs in non-oomycete organisms suggests that PITG_04584 may represent a promising target for specific anti-oomycete agents with minimal off-target effects on host plants or beneficial microorganisms. The finding that β-rubromycin stimulates rather than inhibits this kinase indicates a complex mechanism potentially involving disruption of regulatory feedback loops or induction of maladaptive stress responses that ultimately block developmental transitions essential for plant infection.

Biosynthetic Pathways

The biosynthetic pathway of rubromycins has attracted significant interest due to their structurally complex polycyclic architecture. These compounds are derived from a single C26 polyketide chain that undergoes extensive modifications including cyclization, oxidation, and rearrangement to form the characteristic bisbenzannulated [5,6]-spiroketal system [4] [5]. Genetic analysis of the rubromycin biosynthetic gene cluster from Streptomyces collinus has revealed the involvement of a type II polyketide synthase (PKS) system that assembles the core polyketide backbone, which is subsequently modified by various tailoring enzymes including oxygenases, methyltransferases, and glycosyltransferases [5].

Advances in genetic engineering and pathway manipulation have enabled the production of novel rubromycin analogues such as collinone, an angular hexacyclic compound containing an unusual 1,4,5,8(2H,3H)-anthracenetetrone moiety [5]. The biosynthesis of collinone involves the expression of large chromosomal DNA fragments containing parts of the rubromycin polyketide synthase gene cluster in the heterologous host Streptomyces coelicolor CH999 [5]. This approach has yielded 5-10 metabolites not detected in wild-type S. collinus culture extracts, highlighting the potential of biosynthetic engineering to expand the structural diversity of rubromycin-type compounds for drug discovery and development [5].

Diagram 2: Proposed Mechanism of β-Rubromycin Action Against Oomycetes

Research Applications and Future Directions

Agricultural Applications

The specific anti-oomycete activity of β-rubromycin presents promising applications in agricultural disease management, particularly against devastating plant pathogens like Phytophthora infestans and Pythium aphanidermatum [3]. The ability to selectively inhibit cyst germination without affecting other life stages suggests that this compound derivatives could be developed as targeted anti-oomycete agents with minimal environmental impact. With oomycete pathogens causing billions of dollars in annual crop losses worldwide and the emergence of strains resistant to current chemical controls, there is an urgent need for new mode-of-action compounds to manage these destructive diseases [3]. The stage-specific activity of β-rubromycin may also reduce the selection pressure for resistance development compared to broad-spectrum fungicides that target essential cellular processes.

Future research directions for agricultural applications should focus on structure-activity relationship studies to optimize the anti-oomycete activity while minimizing potential phytotoxicity. Additionally, formulation development to enhance the stability and field persistence of these compounds would be essential for practical agricultural use. The combination of this compound derivatives with other anti-oomycete agents with complementary mechanisms of action may also provide effective resistance management strategies while potentially reducing the required application rates through synergistic effects.

Pharmaceutical Applications

The potent antibacterial activity of β-rubromycin against Gram-positive bacteria, including vancomycin-resistant enterococci, positions this compound derivatives as promising leads for anti-infective drug development [5] [6] [7]. The escalating crisis of antibiotic resistance, particularly among Gram-positive pathogens, has created an urgent need for new antibacterial agents with novel mechanisms of action. The unique structural features of rubromycins suggest they may interact with molecular targets distinct from those of current antibiotic classes, potentially overcoming existing resistance mechanisms.

Beyond their antimicrobial properties, rubromycins have demonstrated other pharmacologically relevant activities including enzyme inhibition and anticancer effects [4]. Specifically, their potent inhibition of telomerase activity suggests potential applications in cancer therapy, as telomerase is overexpressed in approximately 85-90% of human cancers while being largely absent in normal somatic cells [4]. The development of rubromycin derivatives with selective cytotoxicity against cancer cells or improved therapeutic indices represents a promising direction for future research. However, challenges remain in optimizing the selectivity and pharmacological properties of these compounds for therapeutic applications.

Table 3: Potential Applications and Research Directions for this compound/Rubromycin Compounds

| Application Area | Current Evidence | Potential Development | Research Needs |

|---|---|---|---|

| Agricultural fungicide | Specific inhibition of oomycete cyst germination (IC50 = 19.8 μg/L) [3] | Targeted anti-oomycete agent for crop protection | Formulation studies, field efficacy trials, environmental safety assessment |

| Anti-Gram-positive antibiotic | Activity against vancomycin-resistant enterococci (MIC = 0.125-16 μg/mL) [6] [7] | Treatment of multidrug-resistant Gram-positive infections | Toxicity profiling, mechanism of action studies, synthetic modification |

| Anticancer therapy | Telomerase inhibition [4] | Targeted therapy for telomerase-positive cancers | Selectivity optimization, pharmacokinetic studies, in vivo efficacy models |

| Chemical biology tool | RIO kinase expression modulation [3] | Probe for oomycete developmental biology | Target identification, pathway mapping, genetic screening |

Conclusion

This compound and its related rubromycin compounds represent a promising class of natural products with diverse biological activities and potential applications in both agricultural and pharmaceutical fields. The unique structural architecture of these compounds, characterized by their bisbenzannulated [5,6]-spiroketal system, underlies their interaction with specific molecular targets including RIO kinases in oomycetes and potentially novel targets in Gram-positive bacteria. The experimental protocols outlined in these application notes provide robust methods for the isolation, characterization, and bioactivity assessment of this compound derivatives. As research continues to elucidate the biosynthesis, mechanism of action, and structure-activity relationships of these fascinating natural products, their development as targeted anti-oomycete agents and anti-infective therapeutics represents a promising strategy for addressing challenging plant and human diseases.

References

- 1. , ein gelbes Antibiotikum aus Actinomyceten this compound [link.springer.com]

- 2. , ein gelbes Antibiotikum aus... | Semantic Scholar this compound [semanticscholar.org]

- 3. Chemical genetic approach using β-rubromycin reveals ... [pmc.ncbi.nlm.nih.gov]

- 4. Isolation, biosynthesis, and biological activity of ... [sciencedirect.com]

- 5. Collinone, a New Recombinant Angular Polyketide Antibiotic Made by... [jstage.jst.go.jp]

- 6. Investigation on taxonomy, secondary metabolites and antibacterial... [microbialcellfactories.biomedcentral.com]

- 7. Investigation on taxonomy, secondary metabolites and ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Collinomycin Research

Introduction to Collinomycin

This compound is a complex aromatic polyketide antibiotic produced by the actinomycete Streptomyces collinus [1] [2]. This compound belongs to the rubromycin family of natural products characterized by an unusual bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit [1]. This compound demonstrates promising pharmacological activities, particularly against Gram-positive bacteria, making it a candidate for drug development programs [1] [2].

The compound has a molecular formula of C₂₇H₂₀O₁₂ and a molecular weight of 536.45 g/mol [3] [4]. It is also known as α-rubromycin, reflecting its structural relationship to other compounds in the rubromycin family [2] [4]. This document provides detailed protocols for the production, analysis, and bioactivity assessment of this compound to support research and development activities.

Biosynthesis and Genetic Regulation

This compound is derived from a single C₂₆ polyketide chain through a series of enzymatic transformations [1]. The This compound biosynthetic gene cluster (BGC) from Streptomyces collinus has been identified and deposited in the MIBiG repository under accession number BGC0000266 [5].

Table 1: Key genes involved in this compound biosynthesis

| Gene | Position (nt) | Product | Function |

|---|---|---|---|

| rubA | 18749 - 20035 (+) | Ketosynthase alpha subunit | Polyketide chain assembly |

| rubB | 20032 - 21300 (+) | Ketosynthase beta subunit | Polyketide chain assembly |

| rubC | 21339 - 21602 (+) | Acyl carrier protein | Polyketide chain assembly |

| rubF | 21602 - 22798 (+) | RubF | Unknown function in biosynthesis |

| rubJ | 2318 - 3091 (+) | RubJ | Putative modification enzyme |

| rubO | 9322 - 10749 (+) | RubO | Putative modification enzyme |

The biosynthesis involves type II polyketide synthase (PKS) systems that assemble the core polyketide backbone, which undergoes subsequent tailoring reactions including oxidation, glycosylation, and cyclization to form the final bioactive molecule [5] [4]. The genetic regulation of this compound production involves pathway-specific regulatory genes that control the expression of structural genes in response to environmental and physiological signals [4].

Figure 1: Biosynthetic pathway of this compound showing key enzymatic steps

Production and Fermentation Protocols

Strain Isolation and Cultivation

Primary Isolation Protocol:

- Sample Collection: Obtain marine sediment samples from diverse environments [6].

- Serial Dilution: Prepare serial dilutions with sterile seawater and transfer onto 20% (w/v) 2216E agar plates [6].

- Incubation: Incubate at 28°C for 2 weeks to allow actinomycete growth [6].

- Selection: Select isolates based on colony morphology and transfer to fresh media for pure culture establishment [6].

- Preservation: Preserve pure cultures in glycerol suspensions (30%, v/v) at -80°C for long-term storage [6].

Seed Culture Preparation:

- Inoculate agar blocks (approximately 1 cm²) with bacterial lawn into 250 mL shake flasks containing 50 mL of TSB medium [7].

- Incubate at 28°C on a rotary shaker at 160 rpm for 2-3 days [7].

Fermentation Optimization

Optimized fermentation conditions significantly enhance this compound production yields [4].

Table 2: Optimized fermentation parameters for this compound production

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 28-30°C | Maximizes both growth and secondary metabolite production |

| pH | 6.0-7.0 | Optimal for cellular growth and biosynthetic activity |

| Aeration | 220 rpm shaking speed | Ensures adequate oxygen supply for aerobic metabolism |

| Carbon Sources | Glucose, soluble starch, glycerol (YGGS medium) | Provides optimal carbon backbone for polyketide synthesis |

| Fermentation Duration | 7-10 days | Allows sufficient time for secondary metabolite production |

| Inoculum Ratio | 3:1 (Streptomyces:MACB for co-culture) | Enhances activation of silent biosynthetic pathways |

Fermentation Protocol:

- Transfer 3 mL of Streptomyces seed culture and 1 mL of mycolic acid-containing bacteria (MACB) seed culture into 250 mL flasks containing 100 mL of YGGS medium [7].

- Incubate at 28°C with shaking at 220 rpm for 7 days [7].

- Monitor pH throughout fermentation and adjust as necessary to maintain optimal range [4].

- For enhanced production, employ response surface methodology to optimize multiple variables simultaneously [4].

Co-culture Activation Strategy: Co-culturing Streptomyces strains with mycolic acid-containing bacteria (MACB) effectively activates silent biosynthetic gene clusters [7]:

- Combine Streptomyces sp. with MACB strains of different species in pairwise combinations

- Physical contact between living bacteria enhances activation [7]

- Metabolite profiles show induction of "new" metabolites not detected in pure cultures [7]

Extraction and Purification Methods

Compound Extraction

Standard Extraction Protocol:

- Harvesting: Collect fermentation cultures after 7 days of incubation [7].

- Extraction: Extract three times with an equal volume of ethyl acetate [7].

- Concentration: Combine organic extracts and concentrate in vacuo to evaporate solvent [7].

- Reconstitution: Dissolve residue in 1 mL of methanol for analysis and purification [7].

Purification and Analysis

Chromatographic Conditions:

- Column: Waters Xbridge ODS column (4.6 × 150 mm, 5 μm) [7]

- Mobile Phase: Linear gradient of MeOH/H₂O [7]

- Flow Rate: 1.0 mL/min [7]

- Temperature: 30°C [7]

- Detection: Monitor at 220, 254, and 300 nm [7]

Advanced Purification Techniques:

- Use preparative HPLC for large-scale purification

- Employ silica gel chromatography for initial fractionation

- Utilize Sephadex LH-20 size exclusion chromatography for further purification

Figure 2: Workflow for extraction and purification of this compound from fermentation broth

Analytical Characterization Techniques

Structural Elucidation

Spectroscopic Methods:

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Chemical Properties

Table 3: Physicochemical properties of this compound

| Property | Specification |

|---|---|

| CAS Registry Number | 27267-69-2 [2] |

| Molecular Formula | C₂₇H₂₀O₁₂ [2] [3] |

| Molecular Weight | 536.45 g/mol [3] |

| Melting Point | 280-282°C [2] |

| Solubility | Soluble in DMSO, chloroform, acetone, dioxane; sparingly soluble in ether, low-molecular alcohols; practically insoluble in petroleum ether, water, aqueous sodium bicarbonate solution [2] [4] |

| Storage Conditions | Dry, dark and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years) [4] |

Bioactivity Assessment Protocols

Antimicrobial Activity Testing

Agar-Well Diffusion Assay:

- Prepare LB agar plates for bacterial indicators or PDA plates for fungal indicators [7].

- Inoculate indicator strains: Micrococcus luteus (Gram-positive), ESBL-producing Escherichia coli (Gram-negative), and Trichoderma viride (fungus) [7].

- Punch holes (7 mm diameter) in the agar and add 20 μL of sample extract to each well [7].

- Incubate plates at 37°C for 12 h (bacteria) or 28°C for 48 h (fungus) [7].

- Measure inhibition zone diameters: positive activity (7 mm < diameter ≤ 9 mm), strongly positive (diameter > 9 mm) [7].

Minimum Inhibitory Concentration (MIC) Determination:

- Use broth microdilution methods according to CLSI guidelines

- Test against Gram-positive bacteria including Staphylococcus aureus [2]

- This compound exhibits strong antibacterial activities against Gram-positive bacteria with MIC values ranging from 0.125 to 16 μg/mL [6]

Enzyme Inhibition Assays

α-Glucosidase Inhibition Protocol:

- Prepare test samples in appropriate solvents [6].

- Incubate with α-glucosidase enzyme and substrate [6].

- Measure reaction products spectrophotometrically [6].

- Calculate IC₅₀ values from dose-response curves [6].

- Related compounds show moderate inhibitory activities with IC₅₀ values of 83.27 and 86.21 μg/mL [6].

Applications in Drug Discovery

This compound demonstrates several promising biological activities that support its investigation as a lead compound in drug discovery:

Antibiotic Development: Potent activity against Gram-positive pathogens, including Staphylococcus aureus, positions this compound as a candidate for antibiotic development [6] [2].

Enzyme Inhibition: Structural similarities to compounds with α-glucosidase inhibitory activity suggest potential applications in diabetes management [6].

Anticancer Potential: Related rubromycin compounds have demonstrated anticancer activity, suggesting this compound should be evaluated against cancer cell lines [1].

Chemical Biology Tool: The unique spiroketal structure and biological activity make this compound valuable for studying protein-ligand interactions [1].

Troubleshooting and Technical Notes

Low Production Yields: Implement co-culture with MACB strains or optimize fermentation parameters using response surface methodology [7] [4].

Extraction Difficulties: Due to moderate solubility in chloroform and acetone, use these solvents for extraction rather than aqueous systems [2].

Compound Instability: Store purified this compound at -20°C in dark conditions to prevent degradation [4].

Identification Challenges: Compare HRMS and NMR data with published rubromycin structures for accurate identification [6].

Conclusion

This compound represents a promising polyketide natural product with significant pharmaceutical potential. The protocols outlined in this document provide comprehensive guidance for the production, characterization, and bioactivity assessment of this compound. Researchers are encouraged to explore genetic engineering approaches to enhance yields and to investigate structure-activity relationships through synthetic modification of the core scaffold. The continuing investigation of this compound and related rubromycin compounds may yield valuable new therapeutic agents to address current medical challenges.

References

- 1. Isolation, biosynthesis, and biological activity of ... [sciencedirect.com]

- 2. This compound [drugfuture.com]

- 3. Compound this compound [chemdiv.com]

- 4. Buy this compound | 27267-69-2 | >98% [smolecule.com]

- 5. BGC0000266 - MIBiG [mibig.secondarymetabolites.org]

- 6. Investigation on taxonomy, secondary metabolites and ... [pmc.ncbi.nlm.nih.gov]

- 7. Activation of Secondary Metabolism in Red Soil-Derived ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Collinomycin (α-Rubromycin) Purification and Characterization

Introduction and Background

Collinomycin, initially isolated from Streptomyces collinus, was subsequently reclassified as α-rubromycin, a member of the rubromycin polyketide family. These compounds are characterized by a unique bisbenzannulated [5,6]-spiroketal system that connects a highly oxygenated naphthazarin motif to an isocoumarin unit, creating a structurally complex hexacyclic framework [1] [2]. The rubromycin family, which includes α-, β-, and γ-rubromycin variants, demonstrates significant biological activities against Gram-positive bacteria and exhibits enzyme inhibition properties, particularly against reverse transcriptase and DNA polymerase [1]. These compounds are typically isolated as red crystalline pigments that show limited solubility in common organic solvents, presenting particular challenges for their extraction and purification [1].

The structural differences between this compound (α-rubromycin) and its analogues primarily arise from variations in oxidation states at the C-3′, C-3, and C-4 positions of the spiroketal core, as well as different functional groups at the C-7 position of the isocoumarin moiety [2]. These subtle structural variations significantly influence their biological activity profiles and physicochemical properties. Research has revealed that β-rubromycin exhibits potent antibacterial activity against Gram-positive bacteria with MIC values ranging from 0.125 to 16 μg/mL, while also demonstrating inhibitory effects on cyst germination in oomycetes such as Phytophthora infestans and Pythium aphanidermatum [3] [2]. These diverse biological activities make this compound and its analogues promising lead compounds for pharmaceutical development, particularly in addressing antibiotic-resistant pathogens and oomycete diseases in agriculture.

Fermentation Methods

Strain Isolation and Identification

The production of this compound begins with the isolation of appropriate Streptomyces strains from environmental sources. Strain identification is crucial for ensuring the production of the target compound. The 16S rRNA gene sequencing method is employed for preliminary identification, using universal bacterial primers 27F (5′-AGAGTTTGATCCTGGCTCAG-3′) and 1492R (5′-GGTTACCTTGTTACGACTT-3′) [3] [4]. For Streptomyces strains producing this compound/α-rubromycin, the 16S rRNA sequence typically shows 98% identity with Streptomyces collinus [2]. Strains are maintained on 2216E agar or GYM agar (containing glucose, yeast extract, malt extract, and calcium carbonate) and preserved in glycerol suspensions (30%, v/v) at -80°C for long-term storage [3] [5].

Culture Conditions and Media Optimization

Optimal production of this compound requires careful attention to culture conditions and media composition. The standard process involves several stages:

Seed Culture: Inoculate a 250 mL shake flask containing 50 mL of TSB medium (tryptic soy broth) with an agar block (approximately 1 cm²) containing bacterial lawn from a fresh GYM plate. Incubate at 28°C with shaking at 160 rpm for 2-3 days to generate a robust seed culture [5].

Production Culture: Transfer 3 mL of the seed culture to a 250 mL flask containing 100 mL of production medium. The production medium can be optimized based on the specific strain requirements. For rubromycin production, Medium E (supplemented with Pridham-Gottlieb trace elements solution) has been shown to significantly enhance antibiotic production compared to basal media [2].

Fermentation Parameters: Incubate production cultures at 28°C with shaking at 220 rpm for 5-7 days to achieve optimal yields [2] [5]. The presence of trace elements in the medium is critical for enhancing the production of this compound/α-rubromycin, as their absence can dramatically reduce yields [2].

Table 1: Culture Media Composition for this compound Production

| Component | TSB Medium (Seed) | Medium E (Production) | YGGS Medium (Alternative) |

|---|---|---|---|

| Carbon Sources | Dextrose (2.5 g/L) | Variable based on formulation | Glucose (5 g/L), Soluble Starch (20 g/L), Glycerin (20 g/L) |

| Nitrogen Sources | Pancreatic digest of casein (17 g/L), Papaic digest of soybean (3 g/L) | Variable based on formulation | Yeast Extract (3 g/L) |

| Salts | NaCl (5 g/L), K₂HPO₄ (2.5 g/L) | Pridham-Gottlieb trace elements | None specified |

| Optimal pH | 7.1-7.5 | Not specified | 7.2 |

Extraction and Purification Methods

Initial Extraction and Concentration

The extraction process begins with the separation of the bioactive compounds from the fermentation broth. The following standardized procedure ensures optimal recovery of this compound/α-rubromycin:

Broth Separation: After the fermentation period (typically 5-7 days), separate the culture broth from the mycelial mass via filtration or centrifugation at 4000 × g for 20 minutes [2].

Solvent Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate [5]. For complete extraction, the culture broth can alternatively be incubated overnight with an equal amount of acetone at 4°C, followed by centrifugation to obtain cell-free extracts [2].

Concentration: Combine the ethyl acetate extracts and concentrate them in vacuo using a rotary evaporator at temperatures not exceeding 40°C to prevent compound degradation. This process typically yields a crude red powder [2]. Scale-wise, a 76.4-L culture supernatant typically yields approximately 10.76 g of dried crude extract [2].

Chromatographic Purification

The concentrated crude extract requires further purification through sequential chromatographic steps to obtain pure this compound/α-rubromycin:

Initial Column Chromatography: Subject the crude extract to column chromatography using Wakogel C-200 (silica-based matrix) as the stationary phase. Elute with a gradient of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing methanol content to 10-20%) to separate the compounds based on polarity [2].

Intermediate Purification: Pool fractions containing the target red pigment and further purify using reverse-phase chromatography on an Inertsil ODS-3 column (C18 stationary phase). Employ a gradient mobile phase system of acetonitrile and water (e.g., from 30% to 80% acetonitrile over 30-40 minutes) to achieve better separation [2].

Final Purification Step: For maximum purity, subject the collected fractions to additional purification using preparative thin-layer chromatography (TLC) or preparative HPLC with isocratic elution systems optimized for rubromycin compounds [2].

Throughout the purification process, monitor fractions for the presence of this compound/α-rubromycin using analytical TLC with UV visualization at 254 nm and 365 nm, or by analytical HPLC comparing retention times and UV-Vis spectra with known standards when available.

Table 2: Purification Yield and Characteristics of this compound/α-Rubromycin

| Purification Step | Typical Yield | Purity Assessment | Key Solvent Systems |

|---|---|---|---|

| Crude Extract | 10.76 g from 76.4 L culture | Not determined | Ethyl acetate |

| After Silica Gel Chromatography | Not specified | TLC monitoring | Dichloromethane:MeOH (90:10 to 80:20) |

| After Reverse-Phase Chromatography | 2.9 mg pure compound | Single peak by HPLC | Acetonitrile:Water gradient |

| Final Pure Compound | 2.9 mg | >95% by HPLC | Optimized based on analytical results |

Analytical Methods and Characterization

HPLC Analysis and Validation

High-Performance Liquid Chromatography serves as the primary method for analyzing the purity and stability of this compound/α-rubromycin. While a specific method for this compound is not detailed in the search results, the following validated method for related compounds can be adapted:

- Column: RP-C18 column (250 mm × 4.0 mm, 5 μm particle size) [6]

- Mobile Phase: Gradient system combining phosphate buffer (pH 6.0) and acetonitrile [6]

- Flow Rate: 1.0 mL/min [6]

- Detection: UV detection at 220 nm [6]

- Column Temperature: 35°C [6]

- Injection Volume: 20 μL [6]

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH and FDA guidelines to ensure reliability of results [6]. For this compound/α-rubromycin, the absorption maxima typically occur at 238 nm and 312 nm, which can be used for method optimization [2].

Structural Characterization Techniques

Comprehensive structural characterization of this compound/α-rubromycin requires a multi-technique approach:

Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) typically shows a molecular ion [M + H]⁺ at m/z 537 [2]. High-resolution mass spectrometry should be employed to confirm the molecular formula C₂₇H₂₀O₁₂ [1].

Nuclear Magnetic Resonance Spectroscopy: Both ¹H-NMR and ¹³C-NMR are essential for structural elucidation. Key ¹³C-NMR signals include methoxy groups at δ 52.928 (7-CO₂CH₃), δ 56.460 (5'-OCH₃), and δ 57.118 (7'-OCH₃), which help distinguish between different rubromycin analogues [2].

UV-Vis Spectroscopy: The characteristic absorption maxima at 238 nm and 312 nm provide preliminary identification of rubromycin-type compounds [2].

The following workflow diagram illustrates the complete process from fermentation to characterization:

Diagram 1: Comprehensive Workflow for this compound Production and Characterization. This diagram illustrates the multi-stage process from initial strain isolation to final bioactivity assessment, highlighting key steps and methodologies at each stage.

Bioactivity Assessment Protocols

Antibacterial Activity Evaluation

The antibacterial properties of this compound/α-rubromycin are evaluated using standardized microbiological assays:

Test Strains: Include representative Gram-positive bacteria such as Micrococcus luteus, Staphylococcus aureus, and Bacillus subtilis, as well as Gram-negative strains for selectivity assessment [3] [5].

Minimum Inhibitory Concentration (MIC) Determination:

- Prepare serial dilutions of purified this compound/α-rubromycin in appropriate solvent systems (e.g., DMSO followed by culture medium dilution)

- Standardize bacterial inoculum to approximately 5 × 10⁵ CFU/mL in Mueller-Hinton broth

- Incubate at 37°C for 16-20 hours